2-Hydroxy-3-methyl-5-nitrobenzoic acid
Description
Contextualizing Substituted Benzoic Acid Derivatives in Contemporary Chemistry
Substituted benzoic acid derivatives are a cornerstone of modern chemistry, serving as vital building blocks and functional molecules across a vast range of applications. Benzoic acid, an aromatic carboxylic acid, can be chemically modified by adding various functional groups to its benzene (B151609) ring, which dramatically alters its physical, chemical, and biological properties. scbt.com These derivatives are integral to the synthesis of numerous active molecules. scbt.com
In the pharmaceutical industry, these compounds are precursors for a wide array of drugs, including anti-inflammatory agents, diuretics, and anesthetics. sigmaaldrich.com For instance, the strategic placement of substituents can enhance a molecule's binding affinity to biological targets or improve its metabolic profile. Beyond medicine, they are used in the development of agrochemicals, dyes, and food additives. nbinno.com The versatility of this class of compounds also makes them ideal subjects for fundamental research in chemical synthesis and reaction kinetics, allowing scientists to study how different substituents influence molecular interactions and reactivity. chemicalbook.com
Academic Significance of Nitro- and Hydroxy-Functionalized Aromatic Systems
The academic and industrial importance of aromatic compounds is significantly influenced by the presence of nitro (–NO₂) and hydroxy (–OH) functional groups. These groups impart unique electronic and reactive properties to the aromatic ring system.
The nitro group is a powerful electron-withdrawing group. nih.gov This characteristic is a result of the high electronegativity of the oxygen atoms combined with the formal positive charge on the nitrogen atom. nih.gov This strong electron-withdrawing effect deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. This property is fundamental in controlling the outcome of chemical reactions. Furthermore, the nitro group is a key component in a variety of applications, from explosives and propellants to dyes and pharmaceutical intermediates. Its presence can also confer specific biological activities, and many nitroaromatic compounds are studied for their potential as therapeutic agents. nih.gov
The hydroxyl group , when attached to an aromatic ring (creating a phenol), is an activating, ortho-, para-directing group for electrophilic substitution. It can dramatically increase the reactivity of the ring. A key feature of the hydroxyl group is its ability to act as both a hydrogen bond donor and acceptor. This capacity for hydrogen bonding is crucial for molecular recognition, influencing how a molecule interacts with biological receptors, enzymes, or other molecules. This property is often exploited in drug design to enhance binding affinity and selectivity. The presence of a hydroxyl group also tends to increase the polarity and aqueous solubility of a molecule compared to its non-hydroxylated counterpart.
The simultaneous presence of both nitro and hydroxy groups on a benzoic acid scaffold, as seen in 2-Hydroxy-3-methyl-5-nitrobenzoic acid, creates a molecule with a rich and complex chemical character, offering multiple reactive sites for further chemical modification.
Overview of Research Trajectories for this compound
While specific, in-depth research publications on this compound are limited, its structural features suggest several potential trajectories for investigation in advanced chemical research. Based on its constitution as a nitro- and hydroxy-substituted benzoic acid, its primary role is likely that of a specialized chemical intermediate or a scaffold for the synthesis of more complex molecules.
Potential research areas include:
Medicinal Chemistry: Given that substituted salicylic (B10762653) acids (2-hydroxybenzoic acids) are well-known for their biological activities, this compound could serve as a starting point for developing new therapeutic agents. The nitro group could be chemically reduced to an amino group, opening pathways to synthesize novel compounds for screening against various diseases.
Materials Science: Nitroaromatic compounds are often precursors to dyes and pigments. The functional groups on this compound could be modified to create new chromophores with specific optical properties for use in advanced materials.
Coordination Chemistry: The carboxylic acid and hydroxyl groups provide excellent sites for binding to metal ions. This makes the compound a potential candidate for designing new metal-organic frameworks (MOFs) or coordination complexes with interesting catalytic or magnetic properties.
Synthetic Methodology: The molecule can be used as a model substrate to study the regioselectivity of reactions. Researchers might investigate how the interplay between the hydroxyl, methyl, and nitro groups directs further chemical transformations on the aromatic ring.
The primary value of this compound in the current research landscape appears to be as a versatile building block, offering a unique combination of functional groups for the construction of targeted, high-value chemical entities.
Compound Data
Below are interactive tables detailing the identifiers and physicochemical properties for this compound.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value |
|---|---|
| Systematic Name | This compound |
| Alternative Name | 3-Methyl-5-nitrosalicylic acid |
| CAS Number | 3288-19-1 |
| Molecular Formula | C₈H₇NO₅ |
Table 2: Physicochemical Properties of this compound
Note: As this is a specialized compound, some properties are calculated or estimated based on its structure and are subject to experimental verification.
| Property | Value |
|---|---|
| Molecular Weight | 197.15 g/mol |
| Appearance | Solid (predicted) |
| Solubility | Expected to be slightly soluble in water; soluble in organic solvents like ethanol (B145695), acetone. |
| Acidity (pKa) | The carboxylic acid proton is expected to be the most acidic, with a pKa similar to related salicylic acids. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-methyl-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-4-2-5(9(13)14)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZXWLAEKYYPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502976 | |
| Record name | 2-Hydroxy-3-methyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54674-88-3 | |
| Record name | 2-Hydroxy-3-methyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of 2 Hydroxy 3 Methyl 5 Nitrobenzoic Acid
Established Synthetic Routes and Optimizations for 2-Hydroxy-3-methyl-5-nitrobenzoic Acid
The synthesis of this compound is primarily achieved through the electrophilic nitration of a pre-formed 2-hydroxy-3-methylbenzoic acid precursor. The challenge lies in controlling the regioselectivity of the reaction and optimizing yields.
Regioselective Nitration Strategies for Substituted Benzoic Acids
The cornerstone for synthesizing this compound is the direct nitration of 2-hydroxy-3-methylbenzoic acid. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the cumulative directing effects of the substituents already present on the aromatic ring: the hydroxyl (-OH), methyl (-CH₃), and carboxylic acid (-COOH) groups.
Hydroxyl Group (-OH): A strongly activating ortho-, para-director.
Methyl Group (-CH₃): A weakly activating ortho-, para-director.
Carboxylic Acid Group (-COOH): A deactivating meta-director.
In the case of 2-hydroxy-3-methylbenzoic acid, the positions are influenced as follows:
The hydroxyl group at C2 strongly directs incoming electrophiles to the C4 (ortho) and C6 (ortho) positions, and most strongly to the C5 (para) position.
The methyl group at C3 directs to the C2 (ortho, substituted), C4 (ortho), and C6 (para) positions.
The carboxylic acid group at C1 directs to the C3 (meta, substituted) and C5 (meta) positions.
The directing effects converge, making the C5 position the most electronically enriched and sterically accessible site for electrophilic attack. The powerful para-directing effect of the hydroxyl group, reinforced by the meta-directing effect of the carboxyl group, ensures high regioselectivity for the introduction of the nitro group at C5.
Nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the reactive electrophile, the nitronium ion (NO₂⁺). aiinmr.com Careful control of reaction temperature is crucial to prevent over-nitration and side-product formation.
| Starting Material | Nitrating Agent | Conditions | Major Product | Selectivity Issues | Reference |
|---|---|---|---|---|---|
| m-Methylbenzoic acid | HNO₃ | -30 to -15 °C | 2-Nitro-3-methylbenzoic acid | Yields 75-87% selectivity for the 2-nitro isomer. | google.compatsnap.com |
| o-Toluic acid (2-Methylbenzoic acid) | Mixed Acid | Not specified | 2-Methyl-5-nitrobenzoic acid | Poor selectivity; the 5-nitro isomer is the main product over the 3-nitro isomer. | google.com |
| Methyl Benzoate | HNO₃ / H₂SO₄ | Cooling in ice-water bath | Methyl 3-nitrobenzoate | Highly regioselective for the meta-position. | rsc.org |
Synthetic Pathways Involving Hydroxy and Methyl Group Introduction
The synthesis of the required precursor, 2-hydroxy-3-methylbenzoic acid, is a critical step. Direct synthesis can be challenging; however, multi-step pathways have been established for closely related isomers. For instance, a documented process for preparing 3-hydroxy-2-methylbenzoic acid demonstrates a viable strategy that can be adapted. This process starts from 3-chloro-2-methylphenol (B1584042) and involves several key transformations:
Protection of the hydroxyl group: The phenolic -OH group is protected, for example, as a benzyl (B1604629) ether by reacting it with benzyl chloride.
Formation of a Grignard reagent: The aryl chloride is converted into a Grignard reagent using magnesium.
Carboxylation: The Grignard reagent is reacted with carbon dioxide (CO₂) to introduce the carboxylic acid group.
Deprotection: The benzyl protecting group is removed via hydrogenation to yield the final 3-hydroxy-2-methylbenzoic acid. google.com
A similar strategy could be employed to synthesize the 2-hydroxy-3-methylbenzoic acid precursor, starting from an appropriately substituted phenol.
Multi-step Convergent and Divergent Synthesis Approaches
While direct functionalization of a pre-existing ring is common, more complex syntheses can be conceptualized through convergent or divergent approaches.
Divergent Synthesis: A divergent approach is the most logical for this class of compounds. It would begin with a common, readily available intermediate, such as 2-hydroxy-3-methylbenzoic acid. This central molecule could then be subjected to various reactions to produce a library of derivatives. The synthesis of this compound via nitration represents one branch of such a divergent strategy. Other branches could involve halogenation, sulfonation, or other electrophilic substitutions.
Convergent Synthesis: A convergent approach would involve the synthesis of two or more complex fragments that are then joined together in the final stages. For a small molecule like this compound, this is less common but theoretically possible. It might involve the coupling of a nitrated and hydroxylated fragment with a fragment containing the methyl and carboxyl functionalities, likely through an organometallic cross-coupling reaction, though this would be an unnecessarily complex route compared to direct nitration.
Exploration of Reaction Mechanisms in Formation and Transformation
The reactivity of the aromatic core in this compound and its precursors is governed by well-established electronic principles of aromatic substitution.
Electrophilic Aromatic Substitution Mechanisms in Benzoic Acid Derivatives
The formation of this compound via nitration is a classic example of an electrophilic aromatic substitution (SₑAr) reaction. wikipedia.org The mechanism proceeds through several distinct steps:
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid. Subsequent loss of a water molecule generates the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the 2-hydroxy-3-methylbenzoic acid ring acts as a nucleophile, attacking the nitronium ion. masterorganicchemistry.com This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. The attack at the C5 position leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgnih.gov The positive charge in this intermediate is delocalized across the ring and is particularly well-stabilized by the electron-donating hydroxyl and methyl groups.
Deprotonation and Re-aromatization: In the final, fast step, a weak base (such as HSO₄⁻ or H₂O) removes a proton from the C5 carbon, restoring the aromatic π-system and yielding the final product, this compound. masterorganicchemistry.com
| Substituent | Position | Electronic Effect | Reactivity Effect | Directed Position(s) for Nitration |
|---|---|---|---|---|
| -COOH | C1 | Electron-withdrawing (Inductive & Resonance) | Deactivating | meta (C3, C5) |
| -OH | C2 | Electron-donating (Resonance) | Strongly Activating | ortho, para (C4, C5, C6) |
| -CH₃ | C3 | Electron-donating (Inductive & Hyperconjugation) | Weakly Activating | ortho, para (C2, C4, C6) |
Nucleophilic Displacement and Addition Reactions on the Aromatic Core
The presence of a strongly electron-withdrawing nitro group on the aromatic ring renders this compound susceptible to nucleophilic aromatic substitution (SₙAr), a reaction type not typically observed in electron-rich benzene (B151609) derivatives. youtube.com
The SₙAr mechanism is generally a two-step addition-elimination process:
Nucleophilic Addition: A strong nucleophile attacks an electron-deficient carbon atom of the aromatic ring. For this to occur, a good leaving group (such as a halide) must typically be present at a position ortho or para to the electron-withdrawing nitro group. In this compound, there are no such leaving groups, so this reaction would not proceed directly. However, if a derivative, such as 2-Hydroxy-3-methyl-4-chloro-5-nitrobenzoic acid, were used, nucleophilic attack at C4 would be highly favorable. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comnih.gov The negative charge is delocalized onto the nitro group, stabilizing the intermediate.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, resulting in the net substitution product.
The electron-withdrawing nitro group is essential for stabilizing the negatively charged Meisenheimer intermediate, thereby activating the ring towards nucleophilic attack. youtube.com Without such activating groups, nucleophilic aromatic substitution requires extremely harsh reaction conditions. youtube.com
Mechanistic Studies of Intramolecular Rearrangements and Ring Transformations
Detailed mechanistic studies focusing specifically on intramolecular rearrangements and ring transformations during the synthesis of this compound are not extensively documented in publicly available scientific literature. The synthesis of this compound, which is a derivative of o-cresotic acid (2-hydroxy-3-methylbenzoic acid), typically proceeds through the electrophilic nitration of the aromatic ring. While the primary focus of research has been on achieving regioselectivity in this nitration, the potential for molecular rearrangements is an area that warrants theoretical and experimental investigation.
In the broader context of aromatic chemistry, certain intramolecular rearrangements are well-established, such as the Jacobsen rearrangement. This reaction involves the migration of alkyl or halogen groups in polyalkyl- or polyhalogenated benzenesulfonic acids when treated with sulfuric acid. libretexts.orgwikipedia.orgorganicreactions.orgchemeurope.com An important characteristic of the Jacobsen reaction is the tendency for alkyl groups to migrate to vicinal (adjacent) positions. organicreactions.org However, the direct applicability of the Jacobsen rearrangement mechanism to the nitro group in a hydroxy- and methyl-substituted benzoic acid under typical nitration conditions has not been established. The mechanism of the Jacobsen rearrangement is believed to be intermolecular, involving the transfer of the migrating group to another polyalkylbenzene molecule, rather than a direct intramolecular shift within the sulfonic acid. chemeurope.com
While a study on aromatic N-nitroamines has provided isotopic evidence for an intramolecular transfer of the nitro group from a side-chain to the ortho- and para-positions of the aromatic ring, it is important to note that N-nitroamines belong to a different class of compounds than this compound, and the reaction conditions and mechanisms may not be directly comparable.
Furthermore, investigations into ring transformation reactions, which would involve the opening and closing of the benzene ring to form a different cyclic structure, have been explored for the synthesis of certain nitroaromatic compounds. For instance, the reaction of 5-hydroxy-2-nitrobenzaldehyde (B108354) with ethyl acetoacetate (B1235776) in the presence of ammonia (B1221849) leads to the formation of dihydropyridine (B1217469) derivatives, indicating a ring transformation. However, similar ring transformation pathways have not been reported in the context of the synthesis of this compound from o-cresotic acid.
Catalytic Systems for Enhanced Selectivity and Yield
Traditional nitration methods often employ a mixture of concentrated nitric and sulfuric acids, which can lead to the formation of multiple isomers and environmentally hazardous byproducts. frontiersin.org Modern approaches have explored the use of solid acid catalysts, metal oxides, and metal nitrates to improve the performance of nitration reactions.
Solid Acid Catalysts:
Solid acid catalysts, such as zeolites and sulfated metal oxides, offer several advantages, including ease of separation, reusability, and often, enhanced selectivity. For the nitration of deactivated aromatic compounds, zeolites such as Hβ and Fe³⁺β have shown high activity. scispace.com The use of a nitric acid/acid anhydride (B1165640)/zeolite system has been reported to improve the para-selectivity in the nitration of benzonitrile. scispace.com Similarly, solid superacids like sulfated zirconia have been employed as efficient catalysts for the nitration of various aromatic compounds, offering high yields and selectivity under relatively mild conditions. Another approach involves loading sulfuric acid onto a zirconium-aluminum composite oxide carrier to create a solid acid catalyst for liquid-phase nitration. google.com
| Catalyst | Substrate | Key Findings | Reference |
|---|---|---|---|
| Zeolites Hβ and Fe³⁺β | Benzonitrile | High activity in nitration of deactivated aromatics. Improved para-selectivity. | scispace.com |
| Sulfated Zirconia | Various aromatics | Efficient catalysis, high yields, and selectivity under mild conditions. | N/A |
| Sulfuric acid on Zr-Al composite oxide | Cyclohexane | Effective solid acid catalyst for liquid-phase nitration. | google.com |
Metal Oxide and Metal Nitrate (B79036) Catalysts:
Metal oxides have also been investigated as catalysts for liquid-phase nitration. Amphoteric metal oxides such as SnO₂, TiO₂, and ZrO₂ have demonstrated higher activity compared to basic metal oxides. researchgate.net In the nitration of benzene, SnO₂ showed the highest activity, leading to a high yield and selectivity for nitrobenzene (B124822). researchgate.net
The use of metal nitrates as both the nitrating agent and catalyst has shown promise in improving regioselectivity. For instance, the nitration of methyl salicylate (B1505791) using ferric nitrate has been studied, suggesting a coordination-mediated radical nitration process. This approach could potentially be adapted for the selective nitration of o-cresotic acid. Additionally, lanthanum(III) and cerium(III) metal salts have been reported to catalyze the synthesis of 2-Hydroxy-5-nitrobenzaldehyde, a related compound, suggesting their potential utility in similar reactions. researchgate.net A review of synthetic protocols for aromatic nitration highlights various copper-catalyzed methods for the ortho-nitration of specific substrates like aryl ureas and 1-naphthylamine (B1663977) derivatives, as well as cobalt-catalyzed nitration of indoles. sci-hub.se
| Catalyst System | Substrate | Key Findings | Reference |
|---|---|---|---|
| SnO₂ | Benzene | High catalytic activity and selectivity in liquid-phase nitration. | researchgate.net |
| Ferric Nitrate | Methyl Salicylate | Suggests a coordination-mediated radical nitration mechanism with potential for enhanced regioselectivity. | N/A |
| La(NO₃)₃·6H₂O and Ce(NO₃)₃·6H₂O | Schiff base ligand (leading to 2-Hydroxy-5-nitrobenzaldehyde) | Act as catalysts in the formation of a related nitro compound. | researchgate.net |
| Copper and Cobalt catalysts | Aryl ureas, 1-naphthylamine derivatives, indoles | Effective for regioselective nitration of specific substrates. | sci-hub.se |
The development of these catalytic systems offers promising avenues for achieving enhanced selectivity and yield in the synthesis of this compound. Further research is needed to tailor these catalytic approaches specifically for the nitration of o-cresotic acid to maximize the formation of the desired 5-nitro isomer while minimizing the production of other isomers and byproducts.
Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 3 Methyl 5 Nitrobenzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons in the 2-Hydroxy-3-methyl-5-nitrobenzoic acid molecule. A typical analysis would involve interpreting chemical shifts (δ), integration values, and spin-spin coupling patterns (multiplicity and coupling constants, J).
For this compound, one would expect to observe:
A singlet for the methyl group (-CH₃) protons.
Two distinct signals for the aromatic protons on the benzene (B151609) ring. Due to their positions, they would likely appear as doublets.
Broad singlets for the acidic protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups, which may exchange with deuterium (B1214612) in a D₂O shake experiment.
A hypothetical data table would look like this:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Value | Singlet (s) | 3H | -CH₃ |
| Value | Doublet (d) | 1H | Aromatic H (C4-H) |
| Value | Doublet (d) | 1H | Aromatic H (C6-H) |
| Value | Broad (br s) | 1H | -OH |
| Value | Broad (br s) | 1H | -COOH |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.
The spectrum would be expected to show:
Eight distinct signals corresponding to the seven carbons of the substituted benzene ring and the one carbon of the methyl group.
The carboxylic acid carbon would appear at a characteristic downfield shift.
The carbons attached to the electron-withdrawing nitro and hydroxyl groups would also show specific chemical shifts.
A hypothetical data table for the ¹³C NMR spectrum would be structured as follows:
| Chemical Shift (δ, ppm) | Assignment |
| Value | -CH₃ |
| Value | C1 |
| Value | C2 |
| Value | C3 |
| Value | C4 |
| Value | C5 |
| Value | C6 |
| Value | -COOH |
Advanced Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are employed to establish connectivity between atoms.
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming the relationship between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to. This would definitively link the proton and carbon assignments for the methyl group and the aromatic C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning quaternary carbons (like C1, C2, C3, and C5) by observing their correlations with nearby protons (e.g., correlations from the methyl protons to C2, C3, and C4).
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would display absorption bands corresponding to the vibrations of its various functional groups.
Key expected absorption bands would include:
A broad band for the O-H stretch of the carboxylic acid.
A sharp band for the O-H stretch of the phenolic group.
A strong absorption for the C=O stretch of the carboxylic acid.
Asymmetric and symmetric stretching vibrations for the nitro group (NO₂).
C-H stretching vibrations for the aromatic ring and the methyl group.
C=C stretching vibrations within the aromatic ring.
A representative data table would be:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| Value (broad) | O-H stretch | Carboxylic Acid |
| Value (sharp) | O-H stretch | Phenol |
| Value | C-H stretch (aromatic) | Aromatic Ring |
| Value | C-H stretch (aliphatic) | -CH₃ |
| Value (strong) | C=O stretch | Carboxylic Acid |
| Value | C=C stretch | Aromatic Ring |
| Value | N-O asymmetric stretch | Nitro Group (-NO₂) |
| Value | N-O symmetric stretch | Nitro Group (-NO₂) |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be valuable for observing:
Symmetric vibrations of the nitro group.
Vibrations of the aromatic ring, which often produce strong Raman signals.
Vibrations of the carbon skeleton.
The combination of FT-IR and Raman spectra provides a comprehensive vibrational "fingerprint" of the molecule, allowing for its unambiguous identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for analyzing compounds with chromophoric groups. In the molecular structure of this compound, the benzene ring substituted with hydroxyl (-OH), carboxyl (-COOH), and nitro (-NO₂) groups acts as a complex chromophore. These substituents, particularly the electron-withdrawing nitro group and the electron-donating hydroxyl group, significantly influence the electronic structure of the aromatic system, leading to characteristic absorption bands in the UV-Vis spectrum.
The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. For this compound, the primary electronic transitions are expected to be of the π → π* and n → π* types. The benzene ring's conjugated π-system gives rise to intense π → π* transitions. The presence of non-bonding electrons on the oxygen atoms of the hydroxyl, carboxyl, and nitro groups allows for lower energy n → π* transitions, which are typically less intense.
The interaction between the nitro group and the hydroxyl group, which are in a para-like position relative to each other electronically, is expected to create a strong charge-transfer (CT) character in the electronic transitions. nih.gov This charge transfer from the electron-rich phenol-like moiety to the electron-deficient nitro group results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to monosubstituted benzene derivatives. nih.gov Studies on similar nitrophenols have identified them as major chromophores that exhibit very high absorption cross-sections in the UV-Vis region. researchgate.net The exact position of the absorption maxima (λmax) is sensitive to solvent polarity, as solvents can stabilize the ground and excited states to different extents.
Table 1: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound
| Expected λmax Range (nm) | Molar Absorptivity (ε) | Assignment | Associated Chromophore |
|---|---|---|---|
| 270-290 | High | π → π* | Substituted Benzene Ring |
| 330-380 | Moderate | π → π* (Charge Transfer) | Phenol to Nitro Group System |
| > 400 | Low | n → π* | Nitro Group (NO₂) |
Mass Spectrometry (MS) in Structural Confirmation and Purity Assessment
Mass spectrometry (MS) is an indispensable analytical tool for confirming the molecular weight and elucidating the structure of organic compounds. For this compound (molar mass: 197.14 g/mol ), MS provides the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, offering a fingerprint for identification and structural analysis.
Upon ionization in a mass spectrometer, the molecule forms a molecular ion (M⁺•) which can then undergo fragmentation. chemguide.co.uk The fragmentation pattern is predictable and characteristic of the molecule's structure, providing valuable information about its functional groups and their connectivity. For aromatic carboxylic acids, common fragmentation pathways include the loss of neutral species such as water (H₂O), hydroxyl radical (•OH), and the carboxyl group (•COOH or CO₂). libretexts.org The presence of the nitro group introduces additional fragmentation routes, such as the loss of •NO, NO₂, or HNO₂. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and thermal lability, stemming from the polar carboxylic acid and hydroxyl groups. To make the compound amenable to GC analysis, a derivatization step is necessary to convert these polar groups into less polar, more volatile functionalities. A common approach is esterification of the carboxylic acid, for instance, by reaction with methanol (B129727) to form the methyl ester (methyl 2-hydroxy-3-methyl-5-nitrobenzoate).
The resulting volatile derivative can be separated from other components by gas chromatography and subsequently analyzed by the mass spectrometer. The mass spectrum of the derivative would show a molecular ion corresponding to the ester and characteristic fragment ions. Based on data from related compounds like methyl 2-hydroxy-5-methylbenzoate (M⁺• at m/z 166), key fragmentation would likely involve the loss of the methoxy (B1213986) group (•OCH₃, -31 Da) and the loss of the entire methoxycarbonyl group (•COOCH₃, -59 Da). nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species
Liquid Chromatography-Mass Spectrometry (LC-MS) is ideally suited for the analysis of non-volatile and thermally sensitive compounds like this compound, as it does not require derivatization. rsc.org A typical LC method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of an acidified water/acetonitrile (B52724) or water/methanol gradient. chromatographyonline.com
Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, and due to the acidic nature of the carboxylic and phenolic hydroxyl groups, analysis is typically performed in negative ion mode. researchgate.netekb.eg In this mode, the primary ion observed would be the deprotonated molecule, [M-H]⁻, at an m/z value corresponding to the molecular weight of the acid minus the mass of a proton. For this compound, this would be at m/z 196. Tandem MS (MS/MS) experiments can be performed on this precursor ion to induce fragmentation and generate product ions for structural confirmation. vu.edu.au
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecular ion and its fragments. ijpsm.com This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
For this compound, the exact mass of the neutral molecule (C₈H₇NO₅) is calculated to be 197.03242 Da. HRMS can measure the m/z of the molecular ion (or the deprotonated molecule in ESI) with mass accuracy typically within 5 parts per million (ppm), unequivocally confirming the elemental formula. ijpsm.commdpi.com Furthermore, when coupled with tandem MS (HRMS/MS), this technique provides exact mass measurements of the fragment ions, allowing for the confident assignment of their elemental compositions. This level of detail is invaluable for elucidating complex fragmentation pathways and definitively confirming the structure of the analyte.
Table 2: Predicted HRMS Data for this compound and Its Fragments
| Ion Type | Formula | Calculated Exact Mass (Da) | Likely Fragmentation Pathway |
|---|---|---|---|
| [M-H]⁻ | C₈H₆NO₅⁻ | 196.02460 | Deprotonation |
| [M-H-H₂O]⁻ | C₈H₄NO₄⁻ | 178.01403 | Loss of water from carboxyl and ortho-hydroxyl |
| [M-H-NO₂]⁻ | C₈H₆O₃⁻ | 150.03169 | Loss of nitro group |
| [M-H-COOH]⁻ | C₇H₆NO₃⁻ | 152.03477 | Decarboxylation (as COOH radical) |
| [M-H-CO₂]⁻ | C₇H₆NO₃⁻ | 152.03477 | Decarboxylation (as CO₂) |
Single Crystal X-ray Diffraction (SCXRD) and Crystal Structure Analysis
While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as other substituted benzoic acids, allows for a robust prediction of its solid-state structure. researchgate.net Benzoic acids commonly crystallize to form centrosymmetric dimers in the solid state. iaea.orgresearchgate.net This recurring structural motif is stabilized by a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. It is highly probable that this compound would also exhibit this dimeric arrangement. In addition to the primary dimer formation, other weaker intermolecular interactions, such as C-H···O bonds involving the nitro group or methyl group, would further stabilize the crystal lattice. researchgate.net
Determination of Molecular Conformation and Geometry
The molecular geometry of this compound is largely dictated by the sp² hybridization of the atoms in the benzene ring. This results in a predominantly planar aromatic core. The substituent groups are attached to this ring, and their orientations are influenced by both steric and electronic effects.
A key feature influencing the conformation is the potential for a strong intramolecular hydrogen bond between the hydrogen of the 2-hydroxyl group and one of the oxygen atoms of the adjacent 1-carboxyl group. This interaction would create a stable six-membered ring-like structure, holding the carboxyl group nearly coplanar with the aromatic ring. This planarity is a common feature in ortho-hydroxy benzoic acids. The nitro and methyl groups will also be nearly coplanar with the benzene ring, though slight torsions may occur to minimize steric strain. Bond lengths and angles are expected to be consistent with those observed in other substituted nitrobenzoic acids. researchgate.netiaea.org
Table 3: Predicted Molecular Geometry Parameters for this compound
| Parameter | Description | Expected Value | Rationale/Reference |
|---|---|---|---|
| C-C (aromatic) | Average bond length in the benzene ring | ~1.39 Å | Standard aromatic C-C bond length. |
| C-COOH | Bond between ring and carboxyl carbon | ~1.48 Å | Typical sp²-sp² single bond. iaea.org |
| C=O (carboxyl) | Carbonyl bond length | ~1.25 Å | Averaged due to H-bonding/dimerization. iaea.org |
| C-OH (carboxyl) | C-OH bond length in carboxyl group | ~1.30 Å | Averaged due to H-bonding/dimerization. iaea.org |
| C-NO₂ | Bond between ring and nitro group nitrogen | ~1.47 Å | Typical aromatic C-N bond. |
| O-C-O (angle) | Angle within the carboxyl group | ~123° | Influenced by sp² hybridization. |
| C-C-C (angle) | Angle within the benzene ring | ~120° | Ideal sp² hybridization, minor distortions due to substituents. |
Analysis of Intramolecular Hydrogen Bonding Networks
The molecular architecture of this compound is characterized by a significant and highly stable intramolecular hydrogen bonding network. This network is primarily dominated by a strong hydrogen bond formed between the hydrogen atom of the hydroxyl group (-OH) at the C2 position and an oxygen atom of the adjacent carboxylic acid group (-COOH) at the C1 position. This interaction results in the formation of a planar, six-membered pseudo-ring, a feature that profoundly influences the molecule's conformation and chemical properties.
This type of hydrogen bond is classified as a resonance-assisted hydrogen bond (RAHB), where the strength of the bond is enhanced by the delocalization of π-electrons within the chelate ring. researchgate.net In structurally similar compounds, such as 2-hydroxy-3-nitrobenzoic acid, the distance between the two oxygen atoms (O···O) involved in this intramolecular bond has been measured to be as short as 2.55 Å, indicating a very strong interaction. nih.gov This short distance and the planarity of the resulting ring system are characteristic of a strong, covalent-like hydrogen bond. The entire molecule, excluding the hydrogen atoms of the methyl group, tends to adopt an approximately planar structure to maximize the stability afforded by this intramolecular interaction. nih.gov
The key parameters defining this intramolecular hydrogen bond, inferred from studies of closely related analogs, are summarized in the table below.
| Parameter | Description | Typical Value Range |
| d(O···O) | Distance between the hydroxyl oxygen and the carbonyl oxygen | 2.52 - 2.62 Å nih.gov |
| d(O-H) | Covalent bond length of the hydroxyl group | ~0.96 Å nih.gov |
| d(H···O) | Length of the hydrogen bond | ~1.6 - 1.7 Å |
| ∠(O-H···O) | Angle of the hydrogen bond | > 150° |
| Ring Motif | Graph set descriptor for the hydrogen-bonded ring | S(6) |
This data is based on crystallographic studies of analogous compounds like 2-hydroxy-3-nitrobenzoic acid and its derivatives. nih.govnih.gov
Elucidation of Intermolecular Interactions and Supramolecular Assembly
In the solid state, molecules of this compound are expected to assemble into a higher-order supramolecular structure through a combination of strong and weak intermolecular interactions. The most significant of these is the formation of hydrogen-bonded dimers, a classic interaction motif for carboxylic acids. quora.com In this arrangement, the carboxylic acid groups of two separate molecules interact through a pair of O-H···O hydrogen bonds, creating a robust, centrosymmetric eight-membered ring. This dimeric structure is a highly stable and common feature in the crystal packing of benzoic acid derivatives. quora.com
Beyond the primary carboxylic acid dimerization, the supramolecular assembly is further stabilized by a network of weaker interactions. The nitro group, being a potent electron-withdrawing group and a hydrogen bond acceptor, plays a crucial role. Weak C-H···O hydrogen bonds may form between the aromatic or methyl C-H donors and the oxygen atoms of the nitro groups on adjacent molecules. nih.gov
| Interaction Type | Donor | Acceptor | Typical Role in Supramolecular Assembly |
| Strong Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Formation of centrosymmetric dimers, the primary structural motif. quora.com |
| Weak Hydrogen Bond | Aromatic/Methyl C-H | Nitro O / Hydroxyl O | Linking the primary dimers into extended chains or sheets. nih.govnih.gov |
| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Stabilizing the crystal lattice through offset or face-to-face stacking of aromatic rings. nih.gov |
Polymorphism and Crystallization Engineering of this compound Derivatives
The existence of multiple functional groups capable of acting as both hydrogen bond donors (hydroxyl, carboxyl) and acceptors (carboxyl, nitro) gives this compound and its derivatives significant potential for polymorphism. Polymorphism is the ability of a substance to crystallize into different solid-state forms, or polymorphs, which can exhibit distinct physicochemical properties. While specific polymorphs of the title compound are not extensively documented, the structural versatility makes their existence plausible under different crystallization conditions (e.g., solvent, temperature, saturation).
Crystallization engineering provides a strategy to control and manipulate these intermolecular interactions to create novel crystalline forms, such as salts or co-crystals, with tailored properties. This is particularly relevant for derivatives of this compound. By introducing a second molecule, known as a co-former, it is possible to form new, stable crystal structures where the parent molecule and the co-former are held together by non-covalent interactions.
For instance, related nitrobenzoic acids have been successfully co-crystallized with various active pharmaceutical ingredients. nih.gov In these engineered structures, the strong carboxylic acid dimer motif of the parent compound can be disrupted in favor of forming new, robust hydrogen bonds with the co-former. This directed assembly can lead to the formation of complex hydrogen-bonded networks, resulting in sheets or chains that define the new crystal structure. nih.gov The selection of a co-former with complementary functional groups allows for the rational design of supramolecular assemblies and the engineering of solid-state properties.
Theoretical and Computational Chemistry of 2 Hydroxy 3 Methyl 5 Nitrobenzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. These calculations provide insights into molecular geometry, stability, and reactivity. For 2-Hydroxy-3-methyl-5-nitrobenzoic acid, such calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.
Geometry Optimization and Energetic Profiles
The first step in a DFT study is typically geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. The output of this calculation would provide precise bond lengths, bond angles, and dihedral angles for this compound. Energetic profiles, such as the total electronic energy and the heat of formation, would also be obtained, indicating the molecule's thermodynamic stability.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
A hypothetical data table for FMO analysis would look like this:
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Natural Bond Orbital (NBO) Theory for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer. This analysis would reveal the nature of the bonds (e.g., sigma, pi bonds), the hybridization of atomic orbitals, and the partial charges on each atom in this compound. The stabilization energies (E(2)) from NBO analysis quantify the strength of intramolecular interactions, such as hyperconjugation.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP map indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and nitro groups, and the hydroxyl group, indicating these as likely sites for electrophilic attack.
Global Reactivity Parameters (GRPs) and Chemical Hardness
A representative data table for GRPs would be as follows:
| Global Reactivity Parameter | Value |
| Ionization Potential (I) | Data not available |
| Electron Affinity (A) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Potential (μ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Global Softness (S) | Data not available |
Spectroscopic Property Simulations (Theoretical UV-Vis, IR, NMR)
Computational methods can also be used to simulate various types of spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental results.
Theoretical UV-Vis: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). The calculations would provide the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths of the electronic transitions for this compound.
Theoretical IR: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds (e.g., O-H, C=O, N-O).
Theoretical NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. These theoretical chemical shifts can be compared to experimental values to aid in the structural elucidation of the molecule.
Quantum Chemical Descriptors for Reactivity and Selectivity Predictions
The reactivity and selectivity of this compound can be elucidated through the lens of quantum chemical descriptors derived from Density Functional Theory (DFT) calculations. These descriptors, rooted in the electronic structure of the molecule, provide valuable insights into its chemical behavior. Key among these are the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is indicative of the molecule's electron-donating capability, while the LUMO energy (ELUMO) reflects its electron-accepting tendency. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.
The distribution of electrostatic potential (ESP) on the molecular surface is another powerful tool for predicting reactivity. Regions of negative potential (red and yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen atoms of the carboxyl and nitro groups, as well as the phenolic oxygen, are expected to be regions of high negative potential. Conversely, the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the hydroxyl group, will exhibit positive potential. This information is critical for predicting intermolecular interactions and the sites of reaction.
Table 1: Calculated Quantum Chemical Descriptors for Aromatic Carboxylic Acids (Illustrative Data)
| Descriptor | Value (Illustrative) | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Electron-donating ability |
| ELUMO | -2.1 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 4.4 eV | Chemical reactivity and stability |
| Electronegativity (χ) | 4.3 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.45 eV-1 | Polarizability and reactivity |
| Electrophilicity Index (ω) | 4.2 eV | Propensity to accept electrons |
Note: These values are illustrative and based on typical DFT calculations for similar aromatic compounds. Actual values for this compound would require specific computational analysis.
Conformational Analysis and Tautomerism Studies through Computational Modeling
The three-dimensional structure and potential isomeric forms of this compound are fundamental to its chemical properties and can be effectively investigated using computational modeling. Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this molecule, key rotational degrees of freedom include the orientation of the carboxylic acid group and the nitro group relative to the benzene (B151609) ring.
Tautomerism, the interconversion of structural isomers, is another important aspect to consider for this molecule. Prototropic tautomerism, involving the migration of a proton, is of particular interest. While the phenolic form is generally the most stable for simple phenols, the presence of the adjacent carboxylic acid and the nitro group could potentially stabilize other tautomeric forms. For instance, a proton transfer from the hydroxyl group to the nitro group could, in principle, lead to a quinone-like tautomer. However, computational studies on related nitro-phenolic compounds suggest that the aromatic phenolic form is significantly more stable.
Furthermore, the possibility of keto-enol tautomerism involving the carboxylic acid group is a consideration. The enol form, where a proton from the carboxylic acid migrates to the carbonyl oxygen, is typically much less stable than the keto (carboxylic acid) form. Computational calculations of the relative energies of these potential tautomers are necessary to quantify their stability. Based on studies of similar compounds, the keto-form of the carboxylic acid is expected to be overwhelmingly favored.
Table 2: Relative Energies of Potential Conformers and Tautomers (Illustrative Data)
| Conformer/Tautomer | Description | Relative Energy (kcal/mol) (Illustrative) | Population at 298 K (Illustrative) |
|---|---|---|---|
| Conformer 1 | Planar, intramolecular H-bond (OH to C=O) | 0.0 | >99% |
| Conformer 2 | Carboxylic acid group rotated | 10-15 | <1% |
| Tautomer 1 (Phenol) | Original structure | 0.0 | >99% |
| Tautomer 2 (Quinone-nitroaci) | Proton transfer from OH to NO2 | 20-30 | <1% |
| Tautomer 3 (Carboxylic Acid Enol) | Enol form of the carboxylic acid | 15-25 | <1% |
Note: These values are illustrative and based on computational studies of analogous molecules. Specific calculations are required for this compound.
Derivatization and Functionalization Strategies for 2 Hydroxy 3 Methyl 5 Nitrobenzoic Acid
Esterification Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is one of the most readily derivatized functionalities in 2-Hydroxy-3-methyl-5-nitrobenzoic acid. Esterification, the conversion of the carboxylic acid to an ester, is a fundamental transformation that can be achieved through several methods.
One of the most common approaches is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. For instance, the reaction with methanol (B129727) would yield methyl 2-hydroxy-3-methyl-5-nitrobenzoate.
Another effective method involves the reaction of the hydroxybenzoic acid with an alkyl halide in the presence of a non-nucleophilic base. This approach can sometimes lead to a competing side reaction, the O-alkylation of the phenolic hydroxyl group. google.com However, careful selection of the base and reaction conditions can favor the desired esterification. For example, using a tertiary amine like N,N-diisopropylethylamine with an alkyl halide can promote the formation of the ester. google.com
| Method | Reagents | Typical Conditions | Product Example |
| Fischer-Speier Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Refluxing the mixture for several hours. | Methyl 2-hydroxy-3-methyl-5-nitrobenzoate |
| Alkylation with Alkyl Halides | Alkyl Halide (e.g., Benzyl (B1604629) chloride), Base (e.g., N,N-diisopropylethylamine) | Heating in a suitable solvent. google.com | Benzyl 2-hydroxy-3-methyl-5-nitrobenzoate |
Reduction of the Nitro Group to the Corresponding Amino Functionality
The nitro group on the aromatic ring is a powerful electron-withdrawing group that can be readily reduced to an amino group (-NH₂), a versatile functionality for further derivatization. This transformation dramatically alters the electronic properties of the molecule, converting the deactivating nitro group into a strongly activating amino group.
Catalytic hydrogenation is a clean and efficient method for this reduction. The reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas (H₂). google.com This process is often performed in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at moderate pressures and temperatures. A key advantage of this method is that the catalyst can be filtered off, simplifying product purification. For related compounds like 5-nitrosalicylic acid, catalytic hydrogenation in an acidic medium using platinum group metal catalysts has been shown to be effective. google.com
Alternatively, metal-acid reductions are a classic and robust method. Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are commonly used to reduce aromatic nitro compounds. google.com For example, reacting this compound with iron powder in an acidic solution would yield 5-amino-2-hydroxy-3-methylbenzoic acid.
| Method | Reagents | Typical Conditions | Product |
| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C, PtO₂) | Room temperature to moderate heat, atmospheric to moderate pressure, in a solvent like ethanol. google.com | 5-Amino-2-hydroxy-3-methylbenzoic acid |
| Metal-Acid Reduction | Metal (e.g., Fe, Sn, Zn), Acid (e.g., HCl) | Heating in an aqueous or alcoholic solution. google.com | 5-Amino-2-hydroxy-3-methylbenzoic acid |
Reactions Involving the Hydroxy Group (e.g., O-Alkylation, Acylation)
The phenolic hydroxyl group can be functionalized through reactions like O-alkylation (ether formation) and O-acylation (ester formation). These modifications are crucial for altering the molecule's polarity, solubility, and biological activity. A primary challenge in these reactions is achieving selectivity, as the carboxylic acid group can also react under certain conditions.
O-Alkylation is typically achieved by reacting the compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide) or a dialkyl sulfate, in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the phenolic hydroxyl, forming a more nucleophilic phenoxide ion that then attacks the alkylating agent. To prevent simultaneous esterification of the carboxylic acid, it may be necessary to first protect the carboxyl group or to use carefully controlled, milder basic conditions.
O-Acylation involves the reaction with an acylating agent, such as an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), often in the presence of a base like pyridine (B92270) or triethylamine. This reaction converts the hydroxyl group into an ester. For example, treatment with acetic anhydride would yield 2-acetoxy-3-methyl-5-nitrobenzoic acid. The presence of the intramolecular hydrogen bond between the hydroxyl and carboxyl groups, characteristic of salicylic (B10762653) acid derivatives, can influence the reactivity of the hydroxyl group.
| Reaction Type | Reagents | Typical Conditions | Product Example |
| O-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Heating in a polar aprotic solvent like DMF or acetone. | 2-Methoxy-3-methyl-5-nitrobenzoic acid |
| O-Acylation | Acid Anhydride (e.g., Acetic Anhydride), Base (e.g., Pyridine) | Stirring at room temperature or with gentle heating. | 2-Acetoxy-3-methyl-5-nitrobenzoic acid |
Formation of Amides and Other Carboxylic Acid Derivatives
The carboxylic acid moiety can be converted into a variety of derivatives, with amides being among the most important. Amide synthesis typically requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.
A common method is the conversion of the carboxylic acid to an acyl chloride . This is achieved by treating the starting material with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.
Alternatively, coupling reagents can be used to facilitate direct amide bond formation between the carboxylic acid and an amine, avoiding the need to isolate the acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used for this purpose, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. mdpi.com Another approach involves reacting the carboxylic acid directly with urea (B33335) in an inert, high-boiling solvent, which can serve as the nitrogen source for primary amides. google.com
| Method | Reagents | Typical Conditions | Product Example |
| Via Acyl Chloride | 1. Thionyl chloride (SOCl₂) 2. Amine (e.g., Aniline) | 1. Reflux in SOCl₂ or inert solvent. 2. Reaction with amine in the presence of a base. | 2-Hydroxy-3-methyl-5-nitro-N-phenylbenzamide |
| Using Coupling Agents | Amine, Coupling Agent (e.g., EDCI, HOBt), Base (e.g., DIPEA) | Stirring in an inert solvent like DCM or DMF at room temperature. mdpi.com | N-substituted 2-hydroxy-3-methyl-5-nitrobenzamide |
| Reaction with Urea | Urea, Catalyst (e.g., Phosphorous acid) | Heating in a high-boiling solvent (e.g., 1,2-dichlorobenzene). google.com | 2-Hydroxy-3-methyl-5-nitrobenzamide |
Introduction of Additional Functionalities on the Aromatic Ring System
Introducing new substituents onto the already crowded aromatic ring of this compound via electrophilic aromatic substitution presents a significant synthetic challenge. The outcome of such reactions is dictated by the combined directing effects of the existing groups.
The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing. The carboxylic acid (-COOH) and nitro (-NO₂) groups are deactivating and meta-directing.
The powerful activating -OH group directs incoming electrophiles to its ortho (position 3, occupied by methyl) and para (position 5, occupied by nitro) positions.
The -CH₃ group directs to its ortho (positions 2 and 4) and para (position 6) positions.
The deactivating -NO₂ group directs to its meta positions (positions 3 and 1).
The deactivating -COOH group directs to its meta positions (positions 3 and 5).
The positions available for substitution are C4 and C6. The directing effects are complex and somewhat conflicting. However, the strong ortho, para-directing influence of the hydroxyl and methyl groups, particularly the hydroxyl group, is likely to dominate. Therefore, substitution would be most favored at position C6, which is ortho to the methyl group and para to the hydroxyl group, although steric hindrance from the adjacent methyl group might be a factor. Position C4 is ortho to the hydroxyl group but also ortho to the bulky methyl group.
Halogenation (e.g., bromination or chlorination) could potentially be achieved using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃). libretexts.org However, the highly substituted nature of the ring and the presence of both activating and deactivating groups could lead to low yields or require harsh reaction conditions. Another approach for allylic or benzylic halogenation involves using N-bromosuccinimide (NBS), which could potentially halogenate the methyl group under radical conditions, though this is a different reaction pathway than aromatic substitution. libretexts.org
| Reaction Type | Potential Reagents | Predicted Major Product Position | Rationale |
| Halogenation (e.g., Bromination) | Br₂, Lewis Acid (e.g., FeBr₃) | Position C6 | Directed by the strong activating -OH (para) and -CH₃ (ortho) groups. |
Further functionalization of the aromatic ring requires careful consideration of these directing effects, and experimental validation would be necessary to determine the precise outcome of such reactions.
Applications in Advanced Organic and Materials Synthesis
Role as a Key Synthetic Intermediate in Complex Organic Molecule Construction
The most definitive role for 2-Hydroxy-3-methyl-5-nitrobenzoic acid found in the available literature is as an intermediate in the synthesis of biologically active molecules. A key example is its use in the preparation of N-acylindoles, which have been investigated as potential antitumor agents. google.com In a patented synthetic route, this compound serves as a starting material. google.com The phenolic hydroxyl group is first protected, and then the carboxylic acid is activated for subsequent coupling reactions in the construction of the larger, more complex indole (B1671886) derivatives. google.com The specific substitution pattern of the benzoic acid is crucial for the final structure and, presumably, the biological activity of the target compounds.
Utilization in the Synthesis of Functional Organic Materials and Polymers
There is no readily available information in scientific journals or patents that describes the utilization of this compound in the synthesis of functional organic materials or polymers. While substituted benzoic acids can, in principle, be used as monomers or building blocks for polyesters or other polymers, no specific instances involving this particular compound have been documented.
Precursor in the Development of Specialty Chemicals and Agrochemical Intermediates
No specific information has been found detailing the use of this compound as a precursor in the development of specialty chemicals or agrochemical intermediates. While related nitroaromatic compounds are known to be important in the agrochemical industry, the direct application of this specific isomer is not documented in the available resources.
Application in Photochemistry (e.g., as a component of Photoremovable Protecting Groups)
There is no specific mention of this compound being used in photochemical applications, such as in the composition of photoremovable protecting groups. Research in this area tends to focus on other nitrobenzyl derivatives. While nitrated aromatic compounds can possess photochemical activity, the specific utility of this compound for this purpose has not been reported.
Environmental Chemistry and Degradation Studies of Nitroaromatic Compounds
Oxidative Degradation Pathways and Kinetics
Advanced Oxidation Processes (AOPs) are highly effective for the degradation of refractory organic pollutants like nitroaromatic compounds. researchgate.net These methods rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to initiate the breakdown of the target molecule. researchgate.net
Fenton and photo-Fenton processes are prominent AOPs for treating wastewater containing phenolic-type compounds. nih.gov The classical Fenton reaction involves the generation of hydroxyl radicals from hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺). usgs.gov The photo-Fenton process enhances this reaction through UV light irradiation, which accelerates the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of radical production. researchgate.net
Studies on compounds structurally similar to 2-Hydroxy-3-methyl-5-nitrobenzoic acid, such as other hydroxy and hydroxynitro derivatives of benzoic acid, demonstrate the efficacy of these methods. For instance, the oxidative degradation of 2-hydroxy-5-nitrobenzoic acid (2H5N-BA) has been investigated using both Fenton-like (Fe³⁺/H₂O₂) and photo-Fenton processes. researchgate.net Research shows that while these compounds have closely related structures, their degradation timescales can vary significantly. researchgate.net A common characteristic is an autocatalytic decay profile, where an initial slow degradation phase is followed by a much faster phase. researchgate.net This is often attributed to the formation of intermediates that facilitate the reduction of Fe³⁺ back to Fe²⁺, which is the rate-limiting step in Fenton-like systems. researchgate.net
The Fenton process has been shown to be most effective under acidic conditions (pH around 3-5). researchgate.netscielo.br For the degradation of 2-hydroxybenzoic acid, a close analogue, the Fenton process was found to be six times faster than a UV/H₂O₂ process under similar conditions. researchgate.netscielo.br The efficiency of these processes is influenced by parameters such as the concentrations of the iron catalyst and hydrogen peroxide, and the initial pH of the solution. researchgate.net
| Compound | Process | Optimal pH | Key Findings | Reference |
|---|---|---|---|---|
| p-hydroxybenzoic acid | Fenton's Reagent (Fe²⁺/H₂O₂) | ~3 | Degradation is feasible; model suggests parallel routes of elimination beyond direct hydroxyl radical attack. | nih.gov |
| 2-hydroxybenzoic acid (2-HBA) | Fenton Process (Fe²⁺/H₂O₂) | 4-5 | Process is six-fold faster than UV/H₂O₂. Optimal [H₂O₂]/[2-HBA] molar ratio is 7. | researchgate.netscielo.br |
| Benzoic Acid | Heterogeneous Fenton-like (Fe³⁺-Al₂O₃/H₂O₂) | 3 | Achieved 91.7% degradation, significantly higher than the homogeneous Fe³⁺/H₂O₂ system under similar conditions. | researchgate.net |
| 2-hydroxy-5-nitrobenzoic acid (2H5N-BA) | Fenton-like & Photo-Fenton | Not specified | Degradation displays autocatalytic, S-shaped kinetic profiles. | researchgate.net |
The degradation of aromatic compounds in Fenton and photo-Fenton systems is initiated by the hydroxyl radical (•OH), an extremely powerful oxidizing agent. hydrogenlink.com The •OH radical can attack the aromatic ring of a molecule like this compound in several ways, primarily through addition to the electron-rich ring or by abstracting a hydrogen atom from substituent groups. hydrogenlink.com
The primary mechanism for aromatic compounds is electrophilic addition of the •OH radical to the benzene (B151609) ring, forming a hydroxycyclohexadienyl radical intermediate. hydrogenlink.com This radical can then undergo further reactions, including oxidation and ring cleavage. hydrogenlink.com The positions of the existing substituents (hydroxyl, carboxyl, methyl, and nitro groups) on the benzene ring of this compound will direct the location of the hydroxyl radical attack. The electron-donating hydroxyl and methyl groups activate the ring, while the electron-withdrawing nitro and carboxyl groups deactivate it.
The reaction sequence generally leads to the formation of hydroxylated intermediates. For example, the degradation of 2-hydroxybenzoic acid proceeds through a hydroxylation route, forming intermediates like 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid before the aromatic ring is cleaved. researchgate.net Similarly, the degradation of this compound would be expected to produce poly-hydroxylated and demethylated intermediates prior to mineralization into carbon dioxide and water. The nitro group can be released as nitrite (B80452) (NO₂⁻) during this oxidative process.
Bioremediation and Microbial Degradation Mechanisms
Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. researchgate.net Bacteria have evolved a remarkable range of strategies to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. annualreviews.org These strategies typically involve either oxidative or reductive pathways to remove or transform the nitro group, making the aromatic ring susceptible to cleavage. nih.govannualreviews.org
Aerobic bacteria have developed several distinct strategies for the initial attack on nitroaromatic compounds. nih.govannualreviews.org Based on the degradation of analogous compounds, the biodegradation of this compound could proceed via several potential pathways:
Dioxygenase Attack: A common mechanism involves dioxygenase enzymes that insert two hydroxyl groups onto the aromatic ring, which can lead to the spontaneous elimination of the nitro group as nitrite. nih.govannualreviews.org This is a well-documented pathway for compounds like nitrobenzene (B124822) and 2-nitrotoluene. nih.gov The resulting dihydroxylated intermediate, a catechol or substituted catechol, is a common substrate for ring-cleavage enzymes. researchgate.net
Monooxygenase Attack: Monooxygenase enzymes can add a single oxygen atom, which can also facilitate the removal of the nitro group from nitrophenols. nih.govannualreviews.org
Reductive Pathway: Another major strategy begins with the reduction of the nitro group to a nitroso and then a hydroxylamino group. nih.govannualreviews.org The resulting hydroxylaminoaromatic compound can then undergo an enzyme-catalyzed rearrangement to form an aminophenol, which is then a substrate for ring cleavage. nih.govannualreviews.org This pathway is seen in the degradation of 4-nitrotoluene (B166481) and 4-nitrobenzoate. nih.govresearchgate.net
For this compound, a dioxygenase-mediated attack is a highly probable initial step, leading to the formation of a hydroxylated intermediate and the release of nitrite. The resulting catechol-like compound would then be funneled into central metabolic pathways via either ortho or meta ring cleavage. researchgate.net
| Compound | Bacterial Strain | Initial Step/Pathway | Key Intermediates | Reference |
|---|---|---|---|---|
| 4-Nitrotoluene | Pseudomonas sp. strain TW3 | Methyl group oxidation followed by partial nitro group reduction | 4-Nitrobenzoic acid, Protocatechuate | researchgate.net |
| Nitrobenzene | Acidovorax sp. strain JS42 | Dioxygenase attack | Catechol, Nitrite | nih.gov |
| 2-Nitrotoluene | Acidovorax sp. strain JS42 | Dioxygenase attack | 3-Methylcatechol, Nitrite | nih.gov |
| o-Nitrobenzoate | Arthrobacter protophormiae | Reductive pathway | Anthranilic acid | asm.org |
The biodegradation of nitroaromatics is mediated by a specialized suite of enzymes that have evolved to handle these xenobiotic compounds. rsc.org Many of these enzymes have been conscripted from metabolic pathways for other, naturally occurring aromatic compounds. rsc.org
Key enzymes involved in these transformations include:
Nitroreductases: These enzymes catalyze the initial reduction of the nitro group to nitroso, hydroxylamino, and finally amino groups, often using NADH or NADPH as a source of reducing equivalents. rsc.org This is a critical first step in reductive degradation pathways.
Dioxygenases: These are typically multi-component enzyme systems that incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. researchgate.net This diol can then be rearomatized by a dehydrogenase, often with the concurrent elimination of the nitro group as nitrite. nih.gov Rieske-type dioxygenases are well-known for initiating the degradation of nitrobenzene and nitrotoluenes. nih.gov
Monooxygenases: These enzymes insert a single oxygen atom into the aromatic ring, which can destabilize the structure and lead to the elimination of the nitro group. nih.govresearchgate.net They are particularly important in the degradation of nitrophenols. nih.gov
Hydride Transferases: In some bacteria, the degradation of polynitrated compounds like picric acid is initiated by the addition of a hydride ion to the electron-deficient aromatic ring, forming a hydride-Meisenheimer complex. annualreviews.org Subsequent rearomatization eliminates a nitrite ion. annualreviews.org
The specific enzymatic pathway for this compound has not been elucidated, but it is likely to involve an initial attack by a dioxygenase or monooxygenase to remove the nitro group, followed by the action of ring-cleavage dioxygenases and further downstream enzymes common to aromatic degradation pathways. researchgate.net
Formation of Nitrophenolic Byproducts in Environmental Transformation Processes
During the chemical or biological degradation of nitroaromatic compounds, the parent molecule may not be completely mineralized to CO₂, H₂O, and inorganic ions. Incomplete transformation can lead to the formation and transient accumulation of various intermediate byproducts.
In oxidative processes like Fenton treatment, the initial attack by hydroxyl radicals leads to the formation of hydroxylated derivatives. For example, the oxidation of 2-hydroxybenzoic acid generates 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid as primary intermediates. researchgate.net Therefore, the degradation of this compound could be expected to produce various dihydroxy-methyl-nitrobenzoic acids or even trihydroxy-methyl-benzoic acid if the nitro group is also replaced by a hydroxyl group. If the degradation is incomplete, these nitrophenolic byproducts may persist in the environment and could have their own toxicological profiles.
Environmental Fate and Transport Mechanisms in Aquatic and Soil Systems
The environmental persistence, mobility, and ultimate degradation of nitroaromatic compounds such as this compound are governed by a complex interplay of their physicochemical properties and various environmental factors. While specific research on the environmental fate of this compound is limited, the behavior of structurally similar compounds, particularly nitro-substituted benzoic acids, provides significant insights into its likely transport and degradation pathways in both aquatic and soil environments. The presence of hydroxyl, methyl, and nitro functional groups on the aromatic ring influences its water solubility, adsorption characteristics, and susceptibility to microbial and photochemical degradation.
Aquatic Systems
In aquatic environments, the fate of this compound would be influenced by processes such as photolysis, hydrolysis, and microbial degradation. The water solubility of carboxylic acids can be significant, and this is expected to facilitate their dispersal in aquatic systems. noaa.gov
Photodegradation:
Sunlight can play a crucial role in the transformation of nitroaromatic compounds in surface waters. Studies on related compounds like p-nitrobenzoic acid have demonstrated that photodegradation can be an effective removal mechanism. The efficiency of this process is often enhanced by the presence of photocatalysts such as titanium dioxide (TiO2). For instance, the photodegradation of p-nitrobenzoic acid under UV light is significantly increased in the presence of a Ba(II)/TiO2–MCM-41 composite, achieving up to 91.7% degradation in 60 minutes. mdpi.com While direct sunlight-induced degradation of this compound has not been specifically documented, the nitroaromatic structure suggests a potential for photochemical transformation.
Biodegradation:
Microbial activity is a primary driver of the degradation of many organic pollutants in aquatic environments. While specific studies on this compound are not available, research on analogous compounds provides valuable insights. For example, Pseudomonas sp. strain JS51 has been shown to grow on m-nitrobenzoate, initiating the degradation by a dioxygenase-catalyzed reaction to produce protocatechuate, which is then further metabolized. nih.gov
Research on the biodegradation of 5-nitrosalicylic acid (2-hydroxy-5-nitrobenzoic acid), a compound structurally very similar to the subject of this article, has identified a specific bacterial strain capable of its degradation. Bradyrhizobium sp. strain JS329, isolated from soil, can utilize 5-nitroanthranilic acid by first converting it to 5-nitrosalicylic acid. asm.org The degradation of 5-nitrosalicylic acid then proceeds via a ring fission catalyzed by a dioxygenase, followed by the spontaneous elimination of the nitro group as nitrite. asm.org This pathway suggests a plausible mechanism for the microbial degradation of this compound in aquatic systems, should similar microorganisms be present.
Interactive Data Table: Photodegradation Efficiency of p-Nitrobenzoic Acid with Different Photocatalysts
| Photocatalyst | Degradation Efficiency (%) in 60 min |
| Ba(II)/TiO₂–MCM-41 | 91.7 |
| P25 | 86.3 |
| TiO₂–MCM-41 | 80.6 |
| Ba(II)/TiO₂ | 55.7 |
| TiO₂ | 53.9 |
| Data sourced from a study on the photodegradation of p-nitrobenzoic acid (4 × 10⁻⁴ mol/L) under UV light irradiation. mdpi.com |
Soil Systems
In soil environments, the fate and transport of this compound are largely dictated by adsorption-desorption processes and microbial degradation.
Adsorption and Transport:
The mobility of organic acids in soil is influenced by their acidity (pKa) and the soil's properties, such as pH, organic matter content, and clay mineralogy. As a carboxylic acid, this compound is expected to be relatively mobile in soils, particularly at neutral to alkaline pH where the carboxyl group is deprotonated, increasing its water solubility. noaa.gov However, the presence of functional groups can also lead to adsorption onto soil particles, which would retard its movement towards groundwater. The extent of this adsorption would depend on the specific interactions between the compound and the soil matrix.
Biodegradation:
Soil microorganisms play a critical role in the breakdown of nitroaromatic compounds. The degradation of 3-nitrobenzoic acid, for instance, has been observed in various microbial systems, although it can be a slow process. nih.gov The white-rot fungus Phanerochaete chrysosporium has been shown to degrade 3,5-dinitrosalicylic acid, suggesting that fungal degradation could be a relevant pathway for structurally similar compounds in soil. lodz.pl
The aforementioned degradation of 5-nitrosalicylic acid by Bradyrhizobium sp. strain JS329 is highly relevant to the soil fate of this compound. asm.org The isolation of this bacterium from soil underscores the potential for in-situ biodegradation of such compounds. The proposed pathway involves the opening of the aromatic ring followed by the release of the nitro group. asm.org
Interactive Data Table: Proposed Biodegradation Pathway of a Structurally Similar Compound
| Compound | Degrading Microorganism | Initial Step | Key Intermediate | Final Products (inferred) |
| 5-Nitrosalicylic Acid | Bradyrhizobium sp. JS329 | Ring fission by 5NSA dioxygenase | Maleylpyruvate | Fumarate and Pyruvate |
| Based on the degradation of 5-nitroanthranilic acid, which is converted to 5-nitrosalicylic acid before ring cleavage. asm.org |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis (e.g., HPLC, GC)
Chromatographic techniques are fundamental for the separation of 2-Hydroxy-3-methyl-5-nitrobenzoic acid from other components in a mixture, which is a prerequisite for accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a nonpolar stationary phase is used with a polar mobile phase.
Due to the limited availability of direct research on the HPLC analysis of this compound, methodologies can be inferred from the analysis of structurally similar compounds such as salicylic (B10762653) acid and its derivatives, as well as various nitrobenzoic acid isomers. For instance, a C18 column is a common choice for the stationary phase, providing effective separation based on hydrophobicity.
The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with an acidic modifier like formic acid or acetic acid. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Gradient elution, where the composition of the mobile phase is changed during the analysis, can be employed to optimize the separation of complex mixtures.
Table 1: Illustrative HPLC Conditions for the Analysis of Compounds Structurally Related to this compound
| Parameter | Condition for Salicylic Acid Derivatives | Condition for Nitrobenzoic Acid Isomers |
|---|---|---|
| Stationary Phase (Column) | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase C18 (e.g., 150 mm x 4.6 mm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Methanol/Water/Acetic Acid |
| Elution Mode | Gradient or Isocratic | Isocratic |
| Flow Rate | 0.5 - 1.5 mL/min | 1.0 - 1.2 mL/min |
| Detection | UV-Vis at a specific wavelength (e.g., 280-310 nm) | UV-Vis at a specific wavelength (e.g., 254 nm) |
Gas Chromatography (GC):
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. However, this compound, being a polar and non-volatile compound, is not directly amenable to GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.
A common derivatization technique for compounds containing carboxylic acid and hydroxyl groups is silylation, where these functional groups are converted to their trimethylsilyl (B98337) (TMS) ethers and esters. This process significantly increases the volatility of the analyte, allowing for its separation and detection by GC. Following derivatization, the sample can be injected into a GC system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column) and a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Hyphenated Techniques for Enhanced Detection and Identification in Complex Matrices
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced selectivity and sensitivity, making them ideal for the analysis of this compound in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a highly powerful hyphenated technique that couples the separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry. This combination allows for the determination of the molecular weight and structural information of the analyte, leading to a high degree of confidence in its identification.
For the analysis of this compound, an electrospray ionization (ESI) source is typically used in the negative ion mode, as the carboxylic acid group can be readily deprotonated to form a [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of the parent ion, providing characteristic fragment ions that can be used for structural elucidation and highly selective quantification through Multiple Reaction Monitoring (MRM). Based on the fragmentation of similar compounds like salicylic acid, characteristic losses of CO₂ (44 Da) and H₂O (18 Da) from the deprotonated molecule would be expected.
Gas Chromatography-Mass Spectrometry (GC-MS):
Following the necessary derivatization as described in the previous section, GC-MS can be a valuable tool for the analysis of this compound. The mass spectrometer provides detailed information about the structure of the derivatized analyte through its fragmentation pattern upon electron ionization (EI). This fragmentation pattern serves as a chemical fingerprint, allowing for unambiguous identification by comparison with spectral libraries.
Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry)
UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of compounds that absorb light in the ultraviolet-visible range. Aromatic compounds containing nitro groups, such as this compound, are known to be strong chromophores and exhibit characteristic absorption spectra.
To quantify this compound using UV-Vis spectrophotometry, a solution of the compound in a suitable solvent (e.g., ethanol (B145695), methanol, or a buffered aqueous solution) is prepared. The absorbance of the solution is then measured at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations to determine the concentration of the unknown sample. The presence of the nitro group, hydroxyl group, and the benzoic acid core will influence the exact λmax of the compound.
Interactions with Biological Systems Mechanistic & Chemical Biology Focus
Investigation of Molecular Target Interactions (e.g., Enzyme Binding, Receptor Affinity)
There is a notable lack of specific studies detailing the direct molecular target interactions of 2-Hydroxy-3-methyl-5-nitrobenzoic acid. Research into its binding affinity for specific enzymes or receptors has not been extensively published. Generally, benzoic acid derivatives can exhibit biological activity through various mechanisms, including enzyme inhibition. For instance, some phenolic acids have been shown to interact with enzymes, but specific data for this compound, such as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), are not available in the reviewed literature.
Probing Biochemical Pathways and Cellular Processes using this compound as a Chemical Probe
The use of this compound as a chemical probe to investigate biochemical pathways or cellular processes is not described in the available research. Chemical probes are small molecules with known and specific biological activities that are used to study cellular functions. While the structural motifs of this compound—a hydroxylated, nitrated benzoic acid—suggest potential for biological interactions, its application as a validated probe for specific pathways has not been documented.
Mechanistic Studies of Bioactivity in Model Systems (e.g., Molecular Basis of Antimicrobial Action)
While many nitroaromatic compounds and phenolic acids are known to possess antimicrobial properties, mechanistic studies specifically elucidating the molecular basis of action for this compound are not readily found in the scientific literature. The antimicrobial activity of related compounds can be attributed to mechanisms such as the disruption of microbial membranes and the inhibition of essential enzymes. However, without specific research on this compound, any proposed mechanism would be speculative and based on analogy to other compounds in its class.
Role as a Precursor for Biologically Active Molecules in Chemical Biology Research
The role of this compound as a precursor for the synthesis of other biologically active molecules in the context of chemical biology research is not well-established in the reviewed literature. While its functional groups—a carboxylic acid, a hydroxyl group, and a nitro group—make it a potentially versatile starting material in organic synthesis, there are no prominent examples in the available literature of its use to create specific, biologically active probes or lead compounds for chemical biology studies. For example, a related compound, 2-methyl-6-nitrobenzoic anhydride (B1165640), is utilized as a macrolactonization reagent in chemical synthesis, but this is a different application from being a direct precursor to a bioactive molecule. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-hydroxy-3-methyl-5-nitrobenzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nitration of 3-methylsalicylic acid or selective functionalization of pre-substituted benzoic acid derivatives. Key parameters include temperature control (e.g., maintaining 0–5°C during nitration to avoid over-oxidation) and solvent selection (e.g., sulfuric acid for nitration, followed by neutralization with ice-water to isolate the product). Evidence from related nitrobenzoic acids suggests yields can be improved using catalytic methods or microwave-assisted synthesis .
Q. How can purification and characterization of this compound be systematically validated?
- Methodological Answer : Recrystallization using ethanol-water mixtures is effective for purification. Characterization should combine HPLC (for purity assessment), melting point analysis (expected range: 177–180°C based on analogs ), and spectroscopic techniques:
- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹, broad O-H stretch) groups.
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO to resolve aromatic protons and methyl groups .
Q. What safety protocols are critical when handling this compound, and how can its toxicity be evaluated in vitro?
- Methodological Answer : Follow GHS guidelines for nitroaromatics: use PPE (gloves, lab coat) and fume hoods. Toxicity screening should include Ames tests for mutagenicity (nitro groups are potential mutagens) and cytotoxicity assays (e.g., MTT on mammalian cell lines). Reference SDS data for related nitrobenzoic acids to design safety workflows .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model intramolecular hydrogen bonding between the hydroxyl and nitro groups. Calculate Fukui indices to identify electrophilic/nucleophilic sites for reactions like esterification or electrophilic substitution. Compare results with experimental UV-Vis spectra to validate orbital transitions .
Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR or IR band shifts?
- Methodological Answer : For NMR contradictions, variable-temperature NMR can assess dynamic effects (e.g., hindered rotation of the nitro group). IR shifts may arise from polymorphism; use X-ray crystallography to determine solid-state packing effects. Cross-validate with mass spectrometry (ESI-MS) to confirm molecular integrity .
Q. What mechanisms underlie the biological activity of this compound in antimicrobial or anticancer studies?
- Methodological Answer : Investigate structure-activity relationships (SAR) by modifying substituents (e.g., replacing nitro with halogens) and testing against bacterial models (e.g., E. coli). Use molecular docking to study interactions with target enzymes (e.g., dihydrofolate reductase). Monitor ROS generation via fluorescence assays to link nitro groups to oxidative stress pathways .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Acidic conditions may hydrolyze the nitro group to amines, while alkaline conditions could decarboxylate the carboxylic acid. Use LC-MS to identify degradation products and propose degradation pathways .
Q. What strategies enable the study of supramolecular interactions (e.g., cocrystallization) involving this compound?
- Methodological Answer : Screen coformers (e.g., nicotinamide) via solvent-drop grinding. Analyze crystal packing using SCXRD to identify hydrogen-bonding motifs (e.g., carboxylic acid dimerization). Pair with thermal analysis (DSC/TGA) to assess stability of cocrystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
